molecular formula C6H8D3N B1142672 Hexanenitrile-6,6,6-d3 CAS No. 1219805-03-4

Hexanenitrile-6,6,6-d3

Cat. No.: B1142672
CAS No.: 1219805-03-4
M. Wt: 100.1767253
Attention: For research use only. Not for human or veterinary use.
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Description

Hexanenitrile-6,6,6-d3 is a deuterated organic compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a stable isotopologue of hexanenitrile, a colorless liquid with a faint odor. The presence of deuterium atoms imparts unique properties to this compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanenitrile-6,6,6-d3 typically involves the deuteration of hexanenitrile. This process can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. One common approach is to use a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to replace the hydrogen atoms in hexanenitrile with deuterium atoms.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The final product is then purified through distillation and other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexanenitrile-6,6,6-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert this compound to deuterated amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of deuterated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products:

    Oxidation: Deuterated carboxylic acids.

    Reduction: Deuterated amines.

    Substitution: Deuterated derivatives with various functional groups.

Scientific Research Applications

Hexanenitrile-6,6,6-d3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic properties.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

Mechanism of Action

The mechanism of action of Hexanenitrile-6,6,6-d3 is primarily related to its deuterium content. Deuterium atoms have a higher mass than hydrogen atoms, which affects the vibrational frequencies of chemical bonds. This isotopic effect can influence reaction rates and pathways, making deuterated compounds valuable in studying reaction mechanisms and metabolic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied .

Comparison with Similar Compounds

    Hexanenitrile: The non-deuterated counterpart of Hexanenitrile-6,6,6-d3.

    2,2,3-Trideuteriopentanenitrile: A similar deuterated nitrile compound with one less carbon atom.

    2,2,3-Trideuteriobutanenitrile: Another deuterated nitrile compound with two fewer carbon atoms.

Uniqueness: this compound is unique due to its specific deuterium substitution pattern, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling and tracing. Compared to its non-deuterated counterpart, this compound offers enhanced stability and different reaction kinetics, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,2,3-trideuteriohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h2-5H2,1H3/i4D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILKHAQXUAOOFU-GRRZFFPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(CCC)C([2H])([2H])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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